Ent-isokaurene
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Overview
Description
Ent-isokaurene is a diterpene. It derives from a hydride of an ent-kaurane.
Scientific Research Applications
Production and Biochemical Properties
Biotechnological Production in Yeast : Research demonstrated the production of isokaurenoic acid and kaurenoic acid in yeast cells, highlighting a method for biotechnological production of these compounds. This study is significant for understanding the biochemical processes and potential large-scale production methods of ent-isokaurene and its derivatives (Dávila-Olivares et al., 2017).
Biosynthesis in Isodon Plants : Analysis of Isodon plants revealed the biosynthetic pathway for ent-kaurane diterpenoids, which are structurally related to ent-isokaurene. This research is crucial for understanding the natural production and potential manipulation of these compounds in medicinal plants (Du et al., 2019).
Bifunctional Enzymes in Moss : A study on moss demonstrated the presence of bifunctional ent-kaurene synthase, which is key in the biosynthesis of gibberellins and related to ent-isokaurene synthesis. This research provides insight into the evolution of these biosynthetic pathways in plants (Hayashi et al., 2006).
Pharmacological Applications
Anticancer Properties : Several studies have highlighted the anticancer properties of ent-kaurene diterpenoids. For instance, research on Isodon rubescens revealed a novel ent-kaurene diterpenoid, Jaridonin, inducing apoptosis in esophageal cancer cells (Ma et al., 2013). Additionally, a study on ent-kaurene diterpenoids from Isodon japonica revealed their cytotoxic effects and potential DNA damage in cancer cells, indicating their therapeutic potential (Ding et al., 2011).
Immunosuppressive Effects : Research on Isodon serra extracts demonstrated immunosuppressive effects, highlighting the potential for ent-kaurene diterpenoids in modulating immune responses (Zhang et al., 2005).
Antioxidant and Neuroprotective Activities : A study on Isodon wightii isolated the ent-kaurene diterpenoid melissoidesin, which exhibited potent antiacetylcholinesterase activity and significant antioxidant properties (Thirugnanasampandan et al., 2008).
Antimalarial Activity : Ent-kaurenes have been evaluated for their antimalarial activity, with some compounds showing promising results in inhibiting Plasmodium berghei in mice (Villasmil et al., 2017).
properties
Product Name |
Ent-isokaurene |
---|---|
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(1S,4R,9R,10S,13R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene |
InChI |
InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h12,15-17H,5-11,13H2,1-4H3/t15-,16-,17+,19-,20-/m1/s1 |
InChI Key |
DQUHDYWUEKWRLN-HPUSYDDDSA-N |
Isomeric SMILES |
CC1=C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@H]1C3)(CCCC4(C)C)C |
Canonical SMILES |
CC1=CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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